

Understanding EGFR Autophosphorylation at Tyr992: A Technical Guide

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

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Introduction

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, migration, and survival.[1][2] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of several tyrosine residues within its cytoplasmic tail.[3][4] These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby initiating downstream signaling cascades.[5] This guide focuses on the significance, signaling pathways, and experimental analysis of a key autophosphorylation site: Tyrosine 992 (Tyr992 or Y992).

Phosphorylation of Tyr992 is a crucial event that directly recruits and activates Phospholipase C gamma 1 (PLCy1).[1][5][6][7][8][9][10] This interaction is pivotal for initiating downstream signals that influence cell motility, and it has been implicated in the pathology of various cancers, including colorectal and esophageal carcinomas.[11][12] Understanding the nuances of Tyr992 phosphorylation is therefore essential for developing targeted cancer therapies.

Quantitative Data on EGFR Tyr992 Phosphorylation

The following tables summarize quantitative data from various studies on the detection and modulation of EGFR Tyr992 phosphorylation.



Table 1: Detection of Phosphorylated EGFR (Tyr992) in Colorectal Carcinoma

Parameter	Value	Reference
Detection of p-EGFR (Tyr992) in 126 cases	40%	[11]
Correlation between p-EGFR (Tyr992) and STAT3 levels	p=0.01	[11]

Table 2: Relative Distribution of EGFR Autophosphorylation Sites

Tyrosine Site	Radioactivity Percentage	Reference
Tyr1148	38%	[13]
Tyr1173	26%	[13]
Tyr1068	20%	[13]
Tyr1086	10%	[13]
Tyr992	6%	[13]

Table 3: Modulation of Tyr992 Phosphorylation by Ionizing Radiation (IR) and Phosphatase Inhibition



Condition	Fold Increase in Tyr992 Phosphorylation	Cell Lines	Reference
Response to IR (2 Gy)	~2.5-fold increase in SHP2 association with EGFR	CHO and A431	[14]
Basal level with SHP2 mutation	Up to 8-fold increase	СНО	[14]
Basal level with sodium vanadate (phosphatase inhibitor)	Up to 8-fold increase	CHO and A431	[14]

Signaling Pathways Involving EGFR Tyr992 Autophosphorylation

Phosphorylation of Tyr992 is a critical node in the EGFR signaling network, primarily initiating the PLCy1 pathway, which in turn influences cell migration and other cellular processes.

The PLCy1 Pathway

Upon autophosphorylation, Tyr992, along with Tyr1173, creates a high-affinity binding site for the SH2 domain of PLCγ1.[1][5][6][8][9][10] This recruitment to the plasma membrane leads to the phosphorylation and activation of PLCγ1 by EGFR.[5] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade is essential for cytoskeletal reorganization and cell polarization, which are prerequisites for cell motility.[5]





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EGFR-PLCy1 Signaling Pathway

Cross-talk with other Pathways

The phosphorylation of Tyr992 also influences other signaling pathways. Studies have shown a correlation between phosphorylated Tyr992 and the levels of STAT3, a transcription factor involved in tumorigenesis.[11] Additionally, the guanine nucleotide exchange factor VAV2 has been shown to preferentially bind to the phosphorylated Tyr992 site, potentially linking this autophosphorylation event to Rac1-mediated cell migration.[1][6][15] The phosphatase SHP2 dephosphorylates Tyr992, acting as a negative regulator of this signaling axis.[1][6][14]

Experimental Protocols

Investigating EGFR autophosphorylation at Tyr992 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis to Study Tyr992 Function

This protocol is used to create a non-phosphorylatable EGFR mutant by changing the tyrosine (Y) at position 992 to a phenylalanine (F).

Workflow:





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